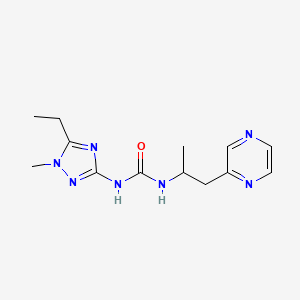![molecular formula C18H23N3S B3910870 4-(4-methylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B3910870.png)
4-(4-methylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine
Descripción general
Descripción
4-(4-methylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(4-methylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. It achieves this by targeting the DNA and RNA synthesis pathways, leading to the disruption of cell division and ultimately cell death. Furthermore, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects
Studies have shown that 4-(4-methylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine exhibits low toxicity and has no significant adverse effects on normal cells. Moreover, it has been found to have a low potential for drug resistance, making it a promising candidate for the development of new anticancer and antibacterial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(4-methylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine in lab experiments is its high potency and efficacy against cancer cells and bacteria. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and effectiveness.
Direcciones Futuras
There are several future directions for the research and development of 4-(4-methylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine. One of the potential areas of application is in the development of new anticancer and antibacterial agents. Moreover, this compound can be modified and optimized to improve its solubility, bioavailability, and efficacy. Additionally, further studies can be conducted to investigate the potential applications of this compound in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 4-(4-methylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound can lead to the discovery of new and effective anticancer and antibacterial agents.
Aplicaciones Científicas De Investigación
4-(4-methylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3S/c1-15-3-6-17(7-4-15)14-20-9-11-21(12-10-20)19-13-18-8-5-16(2)22-18/h3-8,13H,9-12,14H2,1-2H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKIWPFVEPUDEA-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



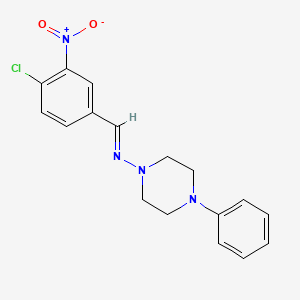
![2-[(4-benzyl-1-piperazinyl)carbonyl]-3-chloro-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3910791.png)
![N'-[3-(3-thietanyloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B3910793.png)
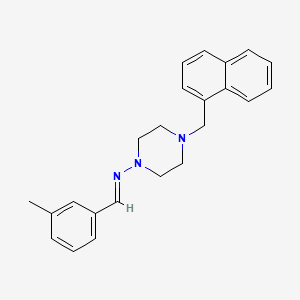
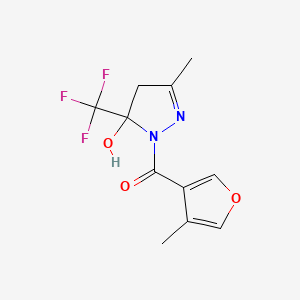
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(4-chlorophenoxy)-2-propanol dihydrochloride](/img/structure/B3910817.png)
![4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B3910833.png)
![15-(4-carboxyphenyl)-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B3910838.png)
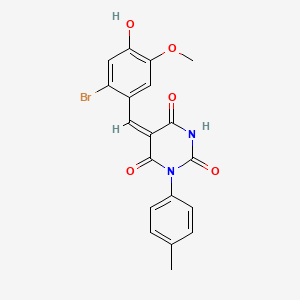
![N~2~-(3-chlorophenyl)-N~1~-[3-(dimethylamino)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3910854.png)
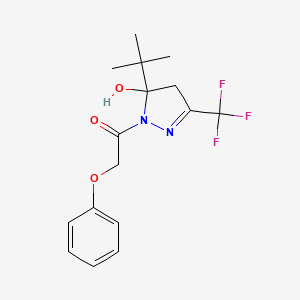
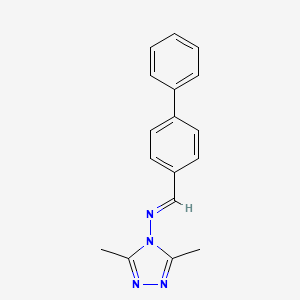
![N-(2-methylthieno[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B3910888.png)
